4,8,Diazaundecane

Description

Structural Classification and Nomenclature of 4,8-Diazaundecane

4,8-Diazaundecane is classified as a linear tetramine, meaning it possesses four amino groups linked by a carbon backbone. Specifically, its structure consists of an undecane (B72203) (11-carbon) chain where the carbon atoms at positions 4 and 8 are replaced by nitrogen atoms, which are secondary amines. The terminal carbons at positions 1 and 11 are attached to primary amino groups. This arrangement of two primary and two secondary amines, separated by propyl (three-carbon) bridges, is crucial to its chemical behavior.

The compound is known by several names in scientific literature, which can lead to confusion. The systematic IUPAC name is N′-[3-(3-aminopropylamino)propyl]propane-1,3-diamine. nih.gov However, it is frequently referred to by common names such as Norspermine or by systematic names that highlight its diamine nature, like 4,8-Diazaundecane-1,11-diamine or 1,11-diamino-4,8-diazaundecane. nih.govcymitquimica.comcymitquimica.com In coordination chemistry literature, it is often abbreviated as "3,3,3-tet," denoting the three-carbon chains separating the four nitrogen atoms. oup.com

Table 1: Chemical and Physical Properties of 4,8-Diazaundecane

| Property | Value |

|---|---|

| Molecular Formula | C₉H₂₄N₄ |

| Molecular Weight | 188.32 g/mol cymitquimica.com |

| CAS Number | 4605-14-5 nih.gov |

| Appearance | Clear colorless to yellow liquid cymitquimica.com |

| IUPAC Name | N′-[3-(3-aminopropylamino)propyl]propane-1,3-diamine nih.gov |

Table 2: Common Synonyms for 4,8-Diazaundecane

| Synonym |

|---|

| Norspermine nih.govcymitquimica.comcymitquimica.com |

| 4,8-Diazaundecane-1,11-diamine cymitquimica.comcymitquimica.com |

| 1,11-Diamino-4,8-diazaundecane nih.govcymitquimica.com |

| N,N'-Bis(3-aminopropyl)-1,3-propanediamine nih.govcymitquimica.com |

| 3,3,3-tetramine cymitquimica.com |

| Thermine nih.govcymitquimica.com |

Academic Context and Research Trajectory of Linear Polyamines as Ligands

The study of linear polyamines as ligands is a mature yet continuously evolving field of academic research. mdpi.comnih.gov Their flexible, open-chain structure allows them to wrap around and coordinate with metal ions, forming stable chelate complexes. mdpi.com The nitrogen donor atoms are Lewis bases, readily sharing their lone pair of electrons with electron-accepting metal centers. This fundamental interaction is the basis for their widespread use in coordination chemistry.

The research trajectory involving 4,8-diazaundecane and its analogues is multifaceted:

Coordination Chemistry: 4,8-Diazaundecane (as "3,3,3-tet") has been used to synthesize and characterize a wide array of transition metal complexes, including those with Ruthenium(II), Cobalt(III), Copper(II), and Iron(III). rsc.orgrsc.orgoup.comoup.com These studies often focus on the stereochemistry, electronic properties, and reactivity of the resulting coordination compounds. For instance, research has shown that the specific chelate ring size provided by the "3,3,3" backbone of the ligand, compared to other linear tetramines like "3,2,3-tet" (4,7-diazadecane-1,10-diamine), can directly influence the magnetic properties (spin state) of an iron(III) complex. oup.com

Macrocyclic Synthesis: Linear polyamines are common precursors in the template synthesis of macrocyclic ligands. In the presence of a metal ion, which acts as a template, 4,8-diazaundecane can be reacted with other molecules (like 2,6-diacetylpyridine) to form more rigid, cyclic structures that encapsulate the metal ion. scispace.com This approach has been used to create novel manganese(II), zinc(II), and cadmium(II) macrocyclic complexes. scispace.com

Bioinorganic and Medicinal Chemistry: The structural similarity of 4,8-diazaundecane (norspermine) to the natural polyamine spermine (B22157) has made it and its derivatives valuable tools in biomedical research. acs.org Synthetic analogues, such as N¹-(cycloheptylmethyl)-N¹¹-ethyl-4,8-diazaundecane (CHENSpm) and N¹-ethyl-N¹¹-(cyclopropyl)methyl-4,8-diazaundecane (CPENSpm), have been developed to study and target polyamine metabolism, which is often dysregulated in cancer cells. acs.orgrcsb.org Other research has explored technetium and copper complexes of 4,8-diazaundecane derivatives for potential applications in medical imaging and therapy. nih.govnih.govacs.org

Sensor Development: The ability of polyamines to bind specific substrates has been harnessed to create chemosensors. By functionalizing the polyamine backbone with fluorescent groups, researchers have designed molecules that signal the presence of metal ions or anions through changes in their light-emitting properties. mdpi.com

The consistent appearance of 4,8-diazaundecane and its derivatives in diverse research areas underscores its importance as a fundamental building block in chemistry. Its well-defined structure and predictable coordination behavior make it an ideal platform for exploring new chemical concepts and developing functional molecular systems.

Table 3: Mentioned Chemical Compounds

| Compound Name | Abbreviation/Synonym |

|---|---|

| 4,8-Diazaundecane | Norspermine, 3,3,3-tet |

| Spermine | Spm |

| N¹-ethyl-N¹¹-(cyclopropyl)methyl-4,8-diazaundecane | CPENSpm |

| N¹,N¹¹-bis(ethyl)norspermine | BENSpm |

| N¹-(cycloheptylmethyl)-N¹¹-ethyl-4,8-diazaundecane | CHENSpm |

| 4,7-diazadecane-1,10-diamine | 3,2,3-tet |

| 2,6-diacetylpyridine (B75352) | |

| Ruthenium(II) | |

| Cobalt(III) | |

| Copper(II) | |

| Iron(III) | |

| Manganese(II) | |

| Zinc(II) | |

| Cadmium(II) |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H22N2 |

|---|---|

Molecular Weight |

158.28 g/mol |

IUPAC Name |

N,N'-dipropylpropane-1,3-diamine |

InChI |

InChI=1S/C9H22N2/c1-3-6-10-8-5-9-11-7-4-2/h10-11H,3-9H2,1-2H3 |

InChI Key |

PCRVCIMIOTWSNM-UHFFFAOYSA-N |

Canonical SMILES |

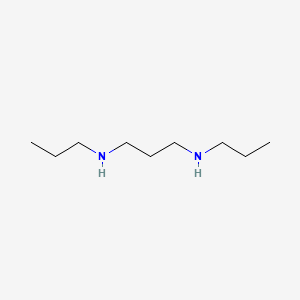

CCCNCCCNCCC |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization Strategies for 4,8 Diazaundecane and Its Analogues

Established Synthetic Routes to the 4,8-Diazaundecane Core Structure

The fundamental structure of 4,8-diazaundecane can be assembled through various established synthetic methods. One common approach involves the alkylation of a diamine with a suitable electrophile. For instance, the reaction of a 1,3-diaminopropane (B46017) derivative with an appropriate alkylating agent can yield the 4,8-diazaundecane backbone. researchgate.netresearchgate.net The efficiency and yield of these reactions can be influenced by factors such as the nature of the reactants, solvent, and reaction conditions.

Another strategy for creating the core structure involves the reduction of a larger precursor molecule. For example, a molecule containing amide or imine functionalities can be reduced to the corresponding amine, thereby forming the 4,8-diazaundecane skeleton. uef.fi The choice of reducing agent is crucial in this process to ensure the selective reduction of the desired functional groups without affecting other parts of the molecule.

Modified General Procedures for Core Synthesis

Researchers have developed modified procedures to improve the efficiency and reproducibility of the synthesis of the 4,8-diazaundecane core and its analogues. rsc.org These modifications often aim to overcome challenges such as low yields and the formation of side products. For example, a modified method has been reported for the synthesis of trans-[RuLCl2]+ complexes, where L includes 4,8-diazaundecane-1,11-diamine, which is described as highly efficient and reproducible. rsc.org

Synthesis of Functionalized 4,8-Diazaundecane Derivatives

The true utility of 4,8-diazaundecane lies in its ability to be functionalized with various substituents. These modifications are essential for tailoring the properties of the final molecule, particularly for applications in medicinal chemistry where the ligand's structure influences the biodistribution and targeting of the corresponding radiopharmaceutical. tandfonline.comtandfonline.com

Synthesis of Dioxime Derivatives (e.g., 3,3,9,9-Tetramethyl-4,8-diazaundecane-2,10-dione Dioximes, PnAOs)

A significant class of functionalized 4,8-diazaundecane derivatives are the dioximes, particularly the 3,3,9,9-tetramethyl-4,8-diazaundecane-2,10-dione dioximes, commonly known as propylene (B89431) amine oximes (PnAOs). tandfonline.comtandfonline.com These compounds are of considerable interest as ligands for technetium-99m, a widely used radionuclide in diagnostic imaging. tandfonline.com The synthesis of PnAOs has been a focal point of research, leading to the development of various synthetic strategies. researchgate.netresearchgate.net

A one-pot method for generating gem-chloronitro compounds from oximes involves the reaction of chlorotrimethylsilane (B32843) with acetyl nitrate (B79036) to produce nitryl chloride in situ. researchgate.net This reaction can yield both gem-chloronitro and gem-chloronitroso compounds. researchgate.net

Table 1: Synthesis of 1-Substituted 3-Chloro-3-methyl-2-nitrosobutanes

| Precursor (Dimethylallyl Derivative) | Reagents | Product (Chloronitroso Precursor) | Yield (%) | Reference |

|---|---|---|---|---|

| 1-Methoxy-3-methyl-2-butene | Isoamyl nitrite, Concentrated HCl | 1-Methoxy-3-chloro-3-methyl-2-nitrosobutane | 71 | tandfonline.com |

| Dimethylallyl derivatives (general) | Isoamyl nitrite, Concentrated HCl | 1-Substituted 3-chloro-3-methyl-2-nitrosobutanes | 50-75 | tandfonline.com |

The traditional synthesis of PnAOs often involves the alkylation of a propylenediamine derivative with a chloronitroso compound like 3-chloro-3-methyl-2-nitrosobutane. researchgate.netresearchgate.net However, this reaction can suffer from low yields, especially when bulky substituents are present on the diamine. researchgate.netresearchgate.net To address this limitation, an improved, alternative approach has been developed. researchgate.netresearchgate.net This method involves the alkylation of the propylenediamine with 3-bromo-3-methylbutan-2-one, followed by oximation of the resulting diamine-diketone. researchgate.netresearchgate.net This two-step process has been shown to produce PnAO derivatives in good yields, even with sterically demanding substituents. researchgate.netresearchgate.net

Another improvement to the general procedure for preparing PnAOs involves a modified reaction between a diamine mono-oxime and a chloronitroso precursor. For instance, reacting 3-[(3-aminopropyl)amino]-3-methyl-2-butanone oxime with a 1-substituted 3-chloro-3-methyl-2-nitrosobutane in the presence of a base like N,N-diisopropylethylamine can yield the desired PnAO derivative. tandfonline.com

Table 2: Comparison of Synthetic Routes to PnAOs

| Method | Starting Materials | Key Steps | Advantages | Reference |

|---|---|---|---|---|

| Traditional Method | Propylenediamine derivative, 3-chloro-3-methyl-2-nitrosobutane | Alkylation | Direct route | researchgate.netresearchgate.net |

| Improved Method | Propylenediamine derivative, 3-bromo-3-methylbutan-2-one | Alkylation followed by oximation | Good yields, tolerates bulky substituents | researchgate.netresearchgate.net |

| Modified General Procedure | Diamine mono-oxime, 1-substituted 3-chloro-3-methyl-2-nitrosobutane | Alkylation | Improved procedure for specific derivatives | tandfonline.com |

Alkylation is a fundamental reaction in the synthesis of PnAO derivatives. researchgate.netresearchgate.netuef.fi In the context of PnAO synthesis, alkylation reactions are used to connect the diamine backbone with the fragments that will ultimately form the oxime groups. The choice of alkylating agent and reaction conditions is critical for the success of the synthesis.

In the improved synthetic route to PnAOs, the alkylation of a propylenediamine derivative with 3-bromo-3-methylbutan-2-one is a key step. researchgate.netresearchgate.net This reaction forms the diamine-diketone intermediate, which is then converted to the final dioxime product. This specific alkylation has proven to be more efficient than the direct alkylation with a chloronitroso precursor in certain cases. researchgate.netresearchgate.net

The synthesis of unsymmetrically substituted polyamine analogues, such as N1-ethyl-N11-propargyl-4,8-diazaundecane, also relies on a synthetic pathway involving alkylation, highlighting the versatility of this reaction in creating diverse polyamine structures. nih.gov

Synthesis of Alkylated and Substituted Polyamine Analogues

The alkylation and substitution of the amine groups on the 4,8-diazaundecane backbone are fundamental strategies for creating a diverse range of analogues. These derivatives have been extensively explored for their potential as therapeutic agents.

The synthesis of unsymmetrically substituted analogues of 4,8-diazaundecane, where different alkyl groups are attached to the terminal nitrogen atoms (N1 and N11), is of significant interest for structure-activity relationship studies. An efficient synthetic pathway has been developed to create a variety of these compounds. nih.gov This strategy allows for the selective introduction of different substituents, leading to analogues with finely tuned biological properties. nih.govnih.gov

A common approach involves a multi-step sequence that begins with a partially protected polyamine precursor. For instance, the synthesis can start with a diamine that is first mono-protected, then subjected to a series of alkylation and deprotection steps to build the unsymmetrical polyamine chain. A key advantage of these routes is the ability to introduce a wide range of functional groups, including propargyl, cyclopropylmethyl, and cycloheptylmethyl moieties, onto the 4,8-diazaundecane scaffold. nih.govnih.govunl.pt These unsymmetrical analogues have been instrumental in investigating the role of terminal amine substituents in modulating biological activity. nih.govnih.govresearchgate.net

Table 1: Examples of Unsymmetrically Substituted 4,8-Diazaundecane Analogues

| Compound Name | Abbreviation | N1-Substituent | N11-Substituent | Reference |

| N¹-ethyl-N¹¹-propargyl-4,8-diazaundecane | PENSpm | Ethyl | Propargyl | nih.gov |

| N¹-ethyl-N¹¹-((cyclopropyl)methyl)-4,8-diazaundecane | CPENSpm | Ethyl | (Cyclopropyl)methyl | nih.govresearchgate.netnih.gov |

| N¹-ethyl-N¹¹-[(cycloheptyl)methyl]-4,8-diazaundecane | CHENSpm | Ethyl | (Cycloheptyl)methyl | nih.govnih.govuef.fi |

| (S)-N¹-(2-methyl-1-butyl)-N¹¹-ethyl-4,8-diazaundecane | IPENSpm | (S)-(2-methyl-1-butyl) | Ethyl | unibo.it |

The primary amine groups of 4,8-diazaundecane are reactive nucleophiles that can be converted into more complex functionalities, such as guanidines and biguanides. These modifications significantly alter the basicity and hydrogen-bonding capabilities of the parent molecule.

Bisguanidine Derivatives: The conversion of the terminal primary amines of 4,8-diazaundecane to guanidinium (B1211019) groups yields potent bisguanidine analogues. The synthesis typically involves the reaction of the polyamine with a guanylating agent. For example, researchers have reported the synthesis of 1,11-bis(N²,N³-dimethyl-N¹-guanidino)-4,8-diazaundecane. portlandpress.com This type of transformation is achieved by treating the parent polyamine, or a protected version, with a suitable reagent like N,N'-dimethyl-S-methylisothiourea or similar guanylating agents under appropriate conditions.

Biguanide Derivatives: Biguanide moieties can also be installed at the terminal positions of the 4,8-diazaundecane backbone. General synthetic methods for preparing biguanides from amines are well-established and applicable to polyamines. A common method is the reaction of an amine with dicyandiamide (B1669379) (cyanoguanidine). researchgate.net This reaction can be performed by heating the amine hydrochloride salt with cyanoguanidine, sometimes in the presence of a solvent or a copper salt catalyst. While specific examples starting directly from 4,8-diazaundecane are not extensively detailed in the literature, this general methodology provides a viable route to its bis(biguanide) derivatives.

Table 2: Functional Group Transformations of 4,8-Diazaundecane

| Starting Material | Reagent Type | Resulting Functional Group | Derivative Class |

| 4,8-Diazaundecane | Guanylating Agent (e.g., N,N'-dialkyl-S-methylisothiourea) | Guanidinium | Bisguanidine |

| 4,8-Diazaundecane | Cyanoguanidine | Biguanide | Bis(biguanide) |

Chemo-Selective Functionalization Approaches

The presence of four distinct nitrogen atoms in 4,8-diazaundecane (two primary, two secondary) presents a challenge for chemo-selective functionalization. To achieve selective modification at specific sites, particularly to differentiate between the primary (N1, N11) and secondary (N4, N8) amines, chemists employ strategies involving orthogonal protecting groups.

A typical approach involves first protecting the secondary amines with a group like tert-butyloxycarbonyl (Boc), which is stable under the conditions required for modifying the primary amines. The unprotected primary amines can then be selectively alkylated or otherwise functionalized. Subsequently, the Boc groups can be removed under acidic conditions to liberate the secondary amines, which can then be modified with a different set of reagents if desired. This sequential protection, functionalization, and deprotection strategy is fundamental to the synthesis of complex and unsymmetrically substituted polyamine analogues, allowing for precise control over the final molecular architecture. uef.fi

Formation of Related Macrocyclic Ligands from 4,8-Diazaundecane Precursors

4,8-Diazaundecane and its derivatives are valuable open-chain precursors for the synthesis of complex macrocyclic ligands. These macrocycles are of great interest in coordination chemistry for their ability to form stable complexes with metal ions.

A prominent method for this transformation is the metal-templated Schiff base condensation. In this approach, a derivative of 4,8-diazaundecane is reacted with a dicarbonyl compound in the presence of a metal ion. The metal ion acts as a template, organizing the linear components into a pre-complex that facilitates the intramolecular ring-closing reaction.

For example, a branched hexadentate amine, 4,8-bis(2-pyridylmethyl)-4,8-diazaundecane-1,11-diamine, has been synthesized and used as a precursor. scispace.com This compound is then condensed with 2,6-diacetylpyridine (B75352) in the presence of metal ions such as manganese(II), zinc(II), or cadmium(II). scispace.com The metal ion directs the condensation to form a new macrocyclic Schiff base ligand with two pendant 2-pyridylmethyl arms, which remains coordinated to the metal center. scispace.comsemnan.ac.ir This template synthesis is an efficient method for constructing intricate macrocyclic architectures that would be difficult to obtain through direct, non-templated cyclization. rsc.orgmdpi.com

Coordination Chemistry of 4,8 Diazaundecane and Its Metal Complexes

Ligand Characteristics and Coordination Modes

The coordination chemistry of 4,8-diazaundecane and its derivatives is defined by their versatile ligating properties, which allow for the formation of stable complexes with a variety of metal ions. The flexibility of the diazaundecane backbone, coupled with the potential for functionalization, gives rise to diverse coordination modes.

4,8-Diazaundecane and its analogues act as multidentate ligands, primarily through their nitrogen donor atoms. bham.ac.uk The basic structure, a diamine, can coordinate to a metal center, but its derivatives often incorporate additional donor groups to enhance stability and dictate the coordination geometry. The spacing of the nitrogen atoms within the undecane (B72203) chain influences the size and geometry of the chelate rings formed upon complexation. oup.com For instance, derivatives can be synthesized to create tetradentate or hexadentate ligands, leading to the formation of highly stable, often octahedral, complexes with transition metals. bham.ac.ukoup.com The coordination can range from a simple four-coordinate trigonal pyramidal to a six-coordinate trigonal prismatic geometry, depending on the metal's ionic radius and the steric hindrance of any substituents. bham.ac.uk

A significant class of 4,8-diazaundecane derivatives includes those incorporating oxime or dioxime functionalities, such as 3,3,9,9-tetramethyl-4,8-diazaundecane-2,10-dione dioxime, often referred to as propylene (B89431) amine oxime (PnAO). researchgate.netnih.govopenmedscience.comresearchgate.net These ligands are tetradentate, coordinating to a metal ion through the two amine nitrogens and the two oxime nitrogens. researchgate.netnih.gov This coordination typically results in a square-planar or square-pyramidal geometry around the metal center. researchgate.net A key feature of these complexes is the formation of an intramolecular hydrogen bond between the two oxime oxygen atoms. researchgate.net The coordination of the oxime groups often involves deprotonation, leading to the formation of anionic ligands that form neutral complexes with metal ions in higher oxidation states, such as technetium(V). researchgate.netnih.gov

The coordination geometry can be influenced by the metal ion. For example, with Cu(II), a square-based pyramidal structure can be formed, with a water molecule occupying the apical position. researchgate.net In the case of Tc(V), a square-pyramidal geometry is observed with an oxo group in the axial position. researchgate.netnih.gov

Substituents on the 4,8-diazaundecane backbone can significantly influence the coordination behavior and the properties of the resulting metal complexes. rsc.org For instance, the introduction of bulky groups, such as methyl groups on the carbon backbone, can impose steric constraints that affect the bond angles and distances within the coordination sphere. researchgate.net

In iron(III) complexes, a subtle change in the ligand backbone, such as the difference of a single CH2 group in the methylene (B1212753) chain of a hexadentate ligand derived from 4,8-diazaundecane-1,11-diamine, can cause a complete change in the spin state of the metal center without altering the coordination geometry. oup.com

Complexation Thermodynamics and Stability Constants

The thermodynamic stability of metal complexes with 4,8-diazaundecane and its derivatives is a crucial factor in their application, particularly in areas like radiopharmaceuticals and analytical chemistry. Stability constants provide a quantitative measure of the strength of the metal-ligand interaction at equilibrium. gcnayanangal.comchemguide.co.uk

Potentiometric titration is a common technique used to determine the protonation constants of the ligands and the stability constants of their metal complexes. x-mol.comkuey.net Studies on diazadioxime derivatives of 4,8-diazaundecane with copper(II) have shown the formation of stable complexes. x-mol.com The kinetics of complexation indicate that the rate-determining step can vary depending on the protonation state of the ligand. x-mol.com

For nickel(II), derivatives like 3,3,9,9-tetramethyl-4,8-diazaundecane-2,10-dione dioxime form stable square-planar complexes. nih.govresearchgate.net The stability of these complexes is often high, with the deprotonated species predominating under alkaline conditions. nih.govresearchgate.net The stability of transition metal complexes with such ligands generally follows the Irving-Williams series. kuey.net

The table below presents the stability constants (log K) for some transition metal complexes with derivatives of 4,8-diazaundecane.

| Metal Ion | Ligand | log K | Reference |

| Copper(II) | 3,3,9,9-tetramethyl-4,8-diazaundecane-2,10-dione dioxime | Not specified | x-mol.com |

| Nickel(II) | 3,3,9,9-tetramethyl-4,8-diazaundecane-2,10-dione dioxime | Not specified | nih.govresearchgate.net |

| Iron(III) | Salicylaldehyde derivative of 4,8-diazaundecane-1,11-diamine | K = 2.6 ± 0.9 (at 25 °C) | oup.com |

Derivatives of 4,8-diazaundecane, particularly the PnAO-type ligands, have been extensively studied for their complexation with technetium(V) due to their relevance in radiopharmaceuticals. researchgate.netnih.govopenmedscience.comresearchgate.netnih.gov These complexes are typically formed by ligand exchange reactions and are characterized by their high stability. nih.govopenmedscience.com The formation of the Tc(V)O core with the tetradentate PnAO ligand results in a neutral, stable complex. openmedscience.comnih.gov

While specific thermodynamic stability constants for lanthanide and actinide complexes with simple 4,8-diazaundecane were not detailed in the search results, the broader context of lanthanide coordination chemistry suggests that multidentate amine and derivative ligands form stable complexes. mdpi.comnih.govrsc.org The high charge density of lanthanide(III) ions favors coordination with hard donor atoms like oxygen and nitrogen. mdpi.com Gadolinium(III) complexes, in particular, are of interest for applications such as MRI contrast agents. mdpi.com The stability of these complexes is a critical prerequisite for their in vivo use to prevent the release of toxic free metal ions. core.ac.uk

Influence of pH on Complex Formation

The formation of metal complexes with 4,8-diazaundecane, a polyamine ligand, is significantly influenced by the pH of the solution. The secondary amine groups of the ligand are subject to protonation in acidic conditions. At low pH values, the ligand exists in a fully protonated form (H₂L²⁺), where the nitrogen lone pairs are unavailable for coordination with a metal ion. As the pH increases, the amine groups undergo deprotonation, making the ligand an effective chelating agent.

The stability of the resulting metal complexes is therefore highly pH-dependent. Complex formation is generally favored in neutral to moderately alkaline solutions, where the ligand is in its unprotonated, more reactive form. However, at very high pH values, the formation of metal hydroxide (B78521) precipitates can compete with the complexation reaction, leading to a decrease in the concentration of the desired metal-ligand complex. mdpi.comnih.gov The equilibrium between the different protonated species of the ligand and the formation of the metal complex can be summarized conceptually as follows:

| pH Range | Predominant Ligand Species | Complex Formation | Competing Reactions |

| Low (Acidic) | H₂L²⁺ (protonated) | Negligible | - |

| Medium (Neutral) | L (deprotonated) | Favorable | - |

| High (Alkaline) | L (deprotonated) | Favorable | Formation of Metal Hydroxides |

This table provides a conceptual overview of pH effects on the 4,8-diazaundecane system.

Studies on analogous systems show that changes in pH alter the internal coordination sphere of the metal ion. mdpi.com For certain metal complexes, protonated forms may be observed at lower pH values, while increasing the pH leads to full deprotonation and the formation of the stable complex. mdpi.com In some cases, further increases in pH can lead to the formation of hydroxy complexes, where a hydroxide ion coordinates to the metal center in addition to the primary ligand. mdpi.commdpi.com

Enthalpic and Entropic Contributions to Complex Stability

The stability of a metal complex in solution is governed by thermodynamic principles, specifically the Gibbs free energy change (ΔG) of formation, which is composed of enthalpic (ΔH) and entropic (ΔS) contributions (ΔG = ΔH - TΔS). numberanalytics.com

Enthalpic contributions (ΔH) relate to the energy changes from bond breaking and formation. The primary factor is the strength of the coordinate bonds formed between the metal ion and the nitrogen donor atoms of 4,8-diazaundecane. numberanalytics.com Stronger metal-ligand bonds result in a more negative (more favorable) enthalpy change. numberanalytics.com However, steric hindrance can lead to a less favorable enthalpy change. numberanalytics.com

Entropic contributions (ΔS) relate to the change in disorder of the system. The chelation of a metal ion by a multidentate ligand like 4,8-diazaundecane is typically characterized by a significant, positive entropy change. This phenomenon, known as the chelate effect, arises because the single 4,8-diazaundecane ligand displaces multiple solvent molecules (e.g., water) from the metal's coordination sphere. The net increase in the number of free particles in the system leads to a favorable increase in entropy. numberanalytics.com In some systems, the release of solvent molecules is a primary driver for complex stability. numberanalytics.com

A comparison between a macrocyclic ligand and the related acyclic ligand 4,8-diazaundecane-1,11-diamine showed that the greater stability of the macrocyclic copper(II) complex was due to a highly favorable entropy term and a slightly favorable enthalpy term. researchgate.net Similarly, the high stability of cryptate complexes over their monocyclic analogs is often attributed to favorable entropic contributions. researchgate.net

| Thermodynamic Parameter | Contributing Factors for 4,8-Diazaundecane Complexation | General Effect on Stability |

| Enthalpy (ΔH) | Strength of Metal-Nitrogen bonds; Steric factors. numberanalytics.com | Favorable (Exothermic) |

| Entropy (ΔS) | Release of multiple solvent molecules (Chelate Effect); Changes in ligand conformational freedom. numberanalytics.com | Highly Favorable (Increased Disorder) |

This table summarizes the key thermodynamic factors influencing the stability of metal complexes with 4,8-diazaundecane.

Kinetics and Mechanisms of Metal-Ligand Complexation

The study of the kinetics of complex formation provides insight into the reaction mechanism and the sequence of steps involved. numberanalytics.com For multidentate ligands like 4,8-diazaundecane, the process is often a multi-step reaction. khanacademy.org

Rate-Determining Steps in Complex Formation

Kinetic studies on the complexation of copper(II) with analogous diaza-ligands indicate that when the ligand is in its fully unprotonated form, the formation of the first metal-nitrogen bond is the rate-determining step. x-mol.comresearchgate.netncl.edu.tw Once the first bond is formed, the subsequent ring closures to form the stable chelate complex are rapid.

Proton Loss as a Rate-Limiting Step

A different kinetic pathway exists for the monoprotonated form of the ligand (HL⁺). In this scenario, the unprotonated nitrogen atom can form an initial bond with the metal ion. However, for the final chelate ring to close, the proton must be removed from the second nitrogen atom. In the reaction of copper(II) with monoprotonated diaza-ligands, this proton loss has been identified as the rate-limiting step. x-mol.comresearchgate.netncl.edu.tw The rate of complexation via this pathway is therefore dependent on the speed of this deprotonation step.

| Reacting Ligand Species | Rate-Determining Step | Description |

| Unprotonated (L) | First metal-nitrogen bond formation x-mol.comresearchgate.net | The initial coordination of the ligand to the metal ion is the slowest part of the process. |

| Monoprotonated (HL⁺) | Proton loss x-mol.comresearchgate.net | The removal of the final proton to allow for chelate ring closure is the slowest step. |

This table outlines the distinct rate-determining steps for the different protonation states of a 4,8-diazaundecane-like ligand during complexation.

Coordination Geometry and Structural Elucidation of Metal Complexes

The coordination geometry of metal complexes formed with 4,8-diazaundecane is determined by the electronic properties of the central metal ion and the steric constraints of the tetradentate ligand. As a flexible tetraamine, 4,8-diazaundecane can wrap around a metal ion, typically coordinating in a cis fashion. For many transition metals, this results in an octahedral geometry, with the four nitrogen atoms of the ligand occupying four coordination sites and two additional ligands (often solvent molecules or anions) occupying the remaining two axial or equatorial positions. acs.orgat.ua Structural elucidation of such complexes is commonly performed using single-crystal X-ray diffraction. at.uanih.gov

Distorted Square Planar Geometries in Copper(II) Complexes

Copper(II), with its d⁹ electron configuration, is a classic example of an ion subject to Jahn-Teller distortion. This effect removes the electronic degeneracy of the d-orbitals, leading to a preference for distorted coordination geometries rather than regular octahedral or tetrahedral ones. reddit.com Consequently, copper(II) complexes often adopt square planar or square pyramidal geometries.

When complexed with ligands like 4,8-diazaundecane, copper(II) is expected to exhibit a distorted geometry. Structural studies of various other copper(II) complexes confirm a prevalence of distorted square planar and tetrahedrally distorted square planar arrangements. rsc.orgmdpi.comresearchgate.net In such a complex with 4,8-diazaundecane, the four nitrogen donor atoms would likely lie in or near a single plane around the central copper(II) ion. The distortion from a perfect square planar geometry can arise from the steric requirements of the chelate rings formed by the ligand backbone. mdpi.comnih.gov This distortion is an intrinsic feature of copper(II) coordination chemistry, driven by electronic effects to achieve a more stable energetic state. gla.ac.uk

Octahedral Geometries in Ruthenium(II) Complexes

The coordination of ligands around a central metal ion dictates the geometry of the resulting complex, which in turn influences its physical and chemical properties. In the case of Ruthenium(II), a d⁶ transition metal ion, an octahedral geometry is a common and stable coordination arrangement. Research has demonstrated the formation of octahedral complexes involving derivatives of 4,8-diazaundecane.

Specifically, a modified and highly reproducible method has been successfully employed to synthesize trans-[Ru(L)Cl₂]⁺ complexes, where L represents the quadridentate ligand 4,8-diazaundecane-1,11-diamine. rsc.orgrsc.org In this configuration, the ruthenium(II) center is coordinated by the four nitrogen atoms of the linear diamine ligand in the equatorial plane, with two chloride ions occupying the axial positions, resulting in a classic trans-octahedral geometry. These complexes are characterized as low-spin, monomeric species. rsc.org The synthesis of such dihalogeno-complexes serves as a foundation for preparing other related compounds through the substitution of the chloride ligands. rsc.orgrsc.org The electronic and infrared absorption spectra are key tools used to characterize these octahedral complexes. rsc.org

Table 1: Characteristics of a Ruthenium(II) Complex with a 4,8-Diazaundecane Analogue

| Property | Description | Reference |

|---|---|---|

| Complex | trans-[Ru(L)Cl₂]⁺ | rsc.orgrsc.org |

| Ligand (L) | 4,8-diazaundecane-1,11-diamine | rsc.orgrsc.org |

| Metal Ion | Ruthenium(II) | rsc.orgrsc.org |

| Geometry | Octahedral (trans) | rsc.org |

| Spin State | Low-spin | rsc.org |

| Nature | Monomeric species | rsc.org |

Mixed-Ligand and Ternary Complex Systems Involving 4,8-Diazaundecane Analogues

Mixed-ligand complexes, which contain more than one type of ligand coordinated to a central metal ion, are of significant interest as they allow for the fine-tuning of the properties of the metal center. pjmhsonline.commdpi.com Analogues of 4,8-diazaundecane, acting as primary ligands, can form stable mixed-ligand or ternary complexes by coordinating to a metal ion alongside other secondary ligands.

The formation of these systems typically involves a 1:1:1 molar ratio of the metal ion, the primary ligand (e.g., a 4,8-diazaundecane derivative), and a secondary ligand. pjmhsonline.com The primary ligand, a tetradentate amine like 4,8-diazaundecane, occupies four coordination sites of the metal ion. The remaining sites, typically two in an octahedral complex, are then available for coordination by a secondary ligand. This secondary ligand can be a simple anion (like a halide) or another bidentate molecule (such as 8-hydroxyquinoline (B1678124) or 1,10-phenanthroline). pjmhsonline.comrsc.org The resulting complexes often exhibit octahedral or, in some cases, square planar geometries, depending on the metal ion and the specific ligands involved. pjmhsonline.com The synthesis and characterization of such complexes rely on techniques like elemental analysis, spectroscopic methods (FT-IR, UV-Vis), and magnetic susceptibility measurements to confirm their structure and stoichiometry. pjmhsonline.commdpi.com

Non-Covalent Interactions within Coordination Spheres

Non-covalent interactions are crucial in coordination chemistry, playing a key role in the stabilization of complex structures and the formation of supramolecular assemblies. nih.govmdpi.com These interactions, though weaker than covalent bonds, are directional and significantly influence the structure and properties of metal complexes. nih.govencyclopedia.pub

Metal Ion Selectivity and Specificity in 4,8-Diazaundecane Coordination

The ability of a ligand to preferentially bind to a specific metal ion over others is known as selectivity. This phenomenon is governed by several factors, including the Hard-Soft Acid-Base (HSAB) principle, the coordination geometry preferences of the metal ion, and the stereochemistry of the ligand. numberanalytics.com

4,8-Diazaundecane, being a polyamine ligand, contains nitrogen donor atoms which are classified as borderline hard-soft bases. According to the HSAB theory, this makes them suitable for coordinating with a range of transition metal ions that are also borderline acids, such as Co(II), Ni(II), and Cu(II). numberanalytics.com The stability of complexes with first-row divalent transition metals often follows the Irving-Williams series: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). numberanalytics.com

Studies on the coordination of 1,11-diamino-4,8-diazaundecane with Ni(II) and Co(II) have provided insights into the structural and stability aspects of these complexes in solution. acs.org The flexible nature of the linear tetradentate chain of 4,8-diazaundecane allows it to adapt to the preferred coordination geometries of different metal ions. For instance, it can readily form a square planar geometry with Ni(II) or a distorted octahedral geometry with Co(II) by incorporating solvent molecules into the coordination sphere. The pre-organization of the ligand and the chelate effect, where multiple donor atoms bind to the same metal ion, significantly enhance the thermodynamic stability of the resulting metallo-complexes. This inherent structural flexibility combined with the nature of its donor atoms allows 4,8-diazaundecane to exhibit selectivity among different metal ions. numberanalytics.comnih.gov

Table 2: Factors Influencing Metal Ion Selectivity for 4,8-Diazaundecane

| Factor | Influence on Selectivity |

|---|---|

| HSAB Principle | The borderline nature of nitrogen donors favors coordination with borderline metal ions like Ni(II), Cu(II), and Co(II). numberanalytics.com |

| Irving-Williams Series | Predicts a high stability for Cu(II) and Ni(II) complexes compared to other first-row transition metals. numberanalytics.com |

| Ligand Flexibility | The adaptable aliphatic chain can accommodate the preferred coordination geometries (e.g., square planar for Ni(II), octahedral for Co(II)) of different metal ions. |

| Chelate Effect | The tetradentate nature of the ligand leads to the formation of multiple stable five- or six-membered chelate rings, enhancing complex stability. |

Spectroscopic and Advanced Analytical Characterization of 4,8 Diazaundecane Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the characterization of 4,8-diazaundecane systems, offering granular detail about the compound's atomic arrangement and chemical environment.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is instrumental in confirming the identity and purity of 4,8-diazaundecane, which is also known by its systematic IUPAC name, N,N'-bis(2-aminoethyl)-1,3-propanediamine. vulcanchem.com The ¹H NMR spectrum provides characteristic signals corresponding to the different types of protons within the molecule.

In a deuterated chloroform (B151607) (CDCl₃) solvent, the methylene (B1212753) protons (CH₂) adjacent to the amine groups typically appear in the range of δ 2.5–3.0 ppm. vulcanchem.com The protons of the central propane (B168953) backbone are generally found further upfield, between δ 1.5–2.0 ppm. vulcanchem.com For the related compound N-(2-aminoethyl)-1,3-propanediamine, the chemical shifts are also well-documented. chemicalbook.com The specific chemical shifts and splitting patterns are crucial for confirming the successful synthesis of the compound and its derivatives. For instance, in derivatives of 4,8-diazaundecane, such as those with tert-butoxycarbonyl (Boc) protecting groups and thiourea (B124793) moieties, the proton signals are shifted accordingly, with aromatic protons appearing significantly downfield and the Boc group's methyl protons showing a characteristic singlet. nih.gov

Table 1: Representative ¹H NMR Data for 4,8-Diazaundecane and Derivatives

| Compound/Derivative | Solvent | Proton Assignment | Chemical Shift (δ ppm) |

|---|---|---|---|

| 4,8-Diazaundecane | CDCl₃ | Methylene protons (CH₂-NH₂) | 2.5–3.0 |

| Central propane backbone (CH₂) | 1.5–2.0 | ||

| Boc-protected 4,8-diazaundecane thiourea derivative | CDCl₃ | Aromatic-H | 7.35 |

| N-CH₂ | 3.10-4.58 | ||

| CH₂CH₂ | 1.72 |

This table is generated based on representative data and may vary with specific experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is a powerful tool for determining the protonation sequence of polyamines like 4,8-diazaundecane and for providing definitive structural confirmation. researchgate.netrsc.org The chemical shift of each carbon atom is highly sensitive to its local electronic environment, which changes upon protonation of nearby nitrogen atoms.

By monitoring the ¹³C NMR spectra as a function of pH, researchers can track the changes in chemical shifts and thereby identify which amine groups are protonated at different acidities. researchgate.netrsc.org For 4,8-diazaundecane-1,11-diamine, these pH-dependent shifts have been used to elucidate the sequence of protonation. rsc.orgrsc.org Generally, carbons adjacent to amine groups (amine-bearing carbons) resonate in the 40–50 ppm range in the unprotonated state. vulcanchem.com Upon protonation, these signals shift downfield. In synthetic intermediates, such as those containing cyano groups, the cyano carbons can be observed around 120–125 ppm. vulcanchem.com

The use of amine shift parameters allows for a more quantitative analysis to determine the specific sites of protonation in the partially protonated forms of polyamines. rsc.orgpsu.edu This method has been critically examined and proven effective for a range of linear aliphatic polyamines. rsc.orgrsc.org

Table 2: Typical ¹³C NMR Chemical Shift Ranges for 4,8-Diazaundecane Systems

| Carbon Type | Chemical Shift Range (δ ppm) |

|---|---|

| Amine-bearing carbons (unprotonated) | 40–50 |

This table provides general chemical shift ranges. Actual values can differ based on the specific molecule and experimental conditions.

Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) spectroscopy is a specialized technique employed to study the interactions between polyamines like 4,8-diazaundecane and phosphate-containing molecules, such as ATP, ADP, and phytic acid. nih.govunityfvg.it This method is particularly informative as the ³¹P nucleus has 100% natural abundance and a spin of ½, leading to sharp, easily interpretable spectra. wikipedia.org

Studies have shown that polyamines can form stable complexes with polyphosphates. nih.govunityfvg.it The chemical shift of the phosphorus nuclei in the phosphate (B84403) groups is sensitive to the binding of the polyamine. For instance, the interaction of spermine (B22157) with phytic acid leads to highfield shifts in the ³¹P NMR spectrum. nih.gov Similarly, the binding of polyamines to ATP can be monitored by observing the shifts of the α, β, and γ-phosphate signals. researchgate.net These interactions are crucial in biological systems where polyamines play a role in stabilizing phosphate compounds. nih.gov The formation of complexes between polyamines and nucleotides has been confirmed by ¹H NMR, while ³¹P NMR has been used to calculate the dissociation constants of these complexes. unityfvg.it

Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Metal Complexes

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is an essential spectroscopic technique for studying chemical species that have unpaired electrons, such as paramagnetic metal complexes. weizmann.ac.ilrsc.org This method is particularly informative for characterizing complexes of transition metals like copper(II) (a d9 ion) and high-spin cobalt(II) (a d7 ion), which can be formed with 4,8-diazaundecane. rsc.orgnih.gov EPR spectroscopy provides detailed information about the electronic structure, coordination geometry, and the nature of the metal-ligand bonding in these complexes. numberanalytics.comcore.ac.uk

The EPR spectrum is sensitive to the local environment of the unpaired electron. rsc.org For instance, the g-values and hyperfine coupling constants derived from the EPR spectrum of a Cu(II) complex can be used to determine its coordination geometry. rsc.org Copper(II) complexes can adopt various geometries, such as square planar or trigonal bipyramidal, and EPR can distinguish between these arrangements. uantwerpen.be Solution-phase EPR spectroscopy at different temperatures can even reveal dynamic processes, such as the interconversion between different geometries. uantwerpen.be Although a specific EPR spectrum for a simple [Cu(4,8-diazaundecane)]2+ complex is not detailed in the provided search results, the principles of EPR applied to similar copper(II) complexes with nitrogen-donor ligands are well-established. The hyperfine splitting pattern, for example, can indicate coordination to nitrogen atoms from the ligand. rsc.org

Mass Spectrometry Techniques

Fast Atom Bombardment Mass Spectrometry (FAB-MS) is a soft ionization technique that is particularly well-suited for the analysis of non-volatile and thermally unstable compounds, such as metal complexes of 4,8-diazaundecane. In FAB-MS, the sample is mixed with a liquid matrix (e.g., glycerol) and bombarded with a high-energy beam of neutral atoms, such as argon or xenon. This process generates ions from the sample molecules with minimal fragmentation, allowing for the determination of the molecular weight of the intact complex.

FAB-MS has been successfully employed to characterize a variety of complexes involving 4,8-diazaundecane and its derivatives. For example, it was used to analyze technetium-containing nitroimidazole complexes where the ligand is a derivative of 4,8-diazaundecane. The technique provided crucial data for the characterization of these complexes. Similarly, FAB-MS has been used to study homodinuclear copper(II) complexes of 1,11-diamino-6-hydroxy-4,8-diazaundecane, where it helped to monitor the nature and strength of bridging ligands between the two copper centers. nih.govuantwerpen.be The spectra can show the molecular ion peak, [M]+, or protonated/deprotonated species like [M+H]+ or [M-H]-, which directly confirms the composition of the synthesized complexes.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unequivocal information about bond lengths, bond angles, coordination geometry, and stereochemistry of 4,8-diazaundecane metal complexes.

Several crystal structures of metal complexes involving 4,8-diazaundecane or its derivatives have been determined. For example, the structure of a cobalt(III) complex with (2S,10S)-4,8-diazaundecane-2,10-diamine, specifically (+)589-β2-(3-methyl-2-iminobutanoato)((2S,10S)-4,8-diazaundecane-2,10-diamine)cobalt(III) perchlorate, was determined by single-crystal X-ray diffraction. This analysis revealed the absolute configuration (Λ-β2) of the complex ion and the precise bond lengths, such as the Co–N(imine) bond being shorter than the Co–N(amine) bonds. In another study, the X-ray crystal structure of a manganese(II) macrocyclic complex derived from 4,8-bis(2-pyridylmethyl)-4,8-diazaundecane-1,11-diamine was reported. The manganese atom was found to be heptacoordinate, bonded to five nitrogen atoms from the macrocycle and two from the pendant pyridylmethyl arms, adopting a distorted pentagonal bipyramidal geometry. The investigation of a technetium(V)oxo nitroimidazole complex with a ligand derived from 3,3,9,9-tetramethyl-4,8-diazaundecane-2,10-dione dioxime also relied on X-ray crystallography for its complete characterization.

Table 1: Selected Crystallographic Data for 4,8-Diazaundecane Derivative Complexes

| Compound | Formula | Crystal System | Space Group | Key Structural Feature | Reference |

|---|---|---|---|---|---|

| (+)589-β2-(3-methyl-2-iminobutanoato)((2S,10S)-4,8-diazaundecane-2,10-diamine)cobalt(III) perchlorate | Co(C5H8NO2)(C9H24N4)2 | Not specified | Not specified | Λ-β2 configuration | |

| MnL12·H2O (L1 = macrocycle from 4,8-bis(2-pyridylmethyl)-4,8-diazaundecane-1,11-diamine) | C26H39Cl2MnN7O9 | Not specified | Not specified | Distorted pentagonal bipyramidal Mn(II) |

Potentiometric Titration for Acid-Base Properties and Complex Stability Determination

Potentiometric titration is a fundamental analytical method used to determine the concentration of a substance by measuring the potential difference between two electrodes. In the context of coordination chemistry, it is extensively used to determine the protonation constants (acid-base properties) of ligands like 4,8-diazaundecane and the stability constants of the metal complexes they form in solution.

The process involves titrating a solution containing the ligand, or a mixture of the ligand and a metal ion, with a standard solution of a strong acid or base. The potential (or pH) is monitored throughout the titration. From the resulting titration curve, the protonation constants of the polyamine can be calculated. When a metal ion is present, the titration curve is shifted, and this shift is used to calculate the stability constants (log β) of the various complex species formed in solution. This technique has been applied to study the complexation of Cu(II) ions with various polyamines, including 1,11-diamino-4,8-diazaundecane (a related compound), to determine the composition and stability of the formed complexes. The data obtained from potentiometric titrations are crucial for understanding the speciation of metal complexes in solution at different pH values.

Table 2: Stability Constants (log β) for Cu(II) Complexes with Related Polyamines Determined by Potentiometric Titration

| Ligand | Complex Species | log β | Reference |

|---|---|---|---|

| Aspartic Acid / 1,3-diaminopropane (B46017) | [Cu(Asp)(tn)] | Not specified | |

| Adenosine 5'-triphosphate / 1,11-diamino-4,8-diazaundecane | [Cu(ATP)(3,3,3-tet)H(Urd)] | Not specified |

Chromatographic and Separation Techniques

Chromatography encompasses a range of powerful separation techniques used to separate, identify, and purify the components of a mixture. These methods are essential in the study of 4,8-diazaundecane systems for separating isomers of complexes, purifying ligands, and analyzing reaction mixtures. weizmann.ac.il

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and analysis of non-volatile compounds. rsc.org It has been utilized in the study of 4,8-diazaundecane derivatives. For example, a bifunctional ester of a 4,8-diazaundecane derivative was monitored during its conjugation reaction using HPLC. rsc.org Furthermore, chiral HPLC has been employed to resolve enantiomers of technetium complexes containing a 4,8-diazaundecane-based ligand.

Other chromatographic techniques like column chromatography and thin-layer chromatography (TLC) are standard procedures for the purification of ligands and their precursors. For instance, isomers of cobalt(III) complexes with ligands similar to 4,8-diazaundecane have been separated using ion-exchange chromatography. wikipedia.org The separation of geometric isomers, such as cis and trans isomers of ruthenium macrocyclic complexes, also relies on chromatographic methods. weizmann.ac.il The choice of chromatographic technique depends on the properties of the compounds to be separated, such as their polarity, charge, and size.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the analysis of 4,8-diazaundecane and its reaction products. phenomenex.comnih.gov It offers high resolution and sensitivity for separating components in a mixture, making it ideal for determining the purity of synthesized compounds and for monitoring the progress of chemical reactions in near real-time. phenomenex.comchromedia.orgnih.gov

Purity Assessment:

The purity of 4,8-diazaundecane and its derivatives is critical for their intended applications. HPLC can effectively separate the target compound from starting materials, by-products, and other impurities. Since simple aliphatic amines like 4,8-diazaundecane lack a strong UV chromophore, direct detection can be challenging. To overcome this, pre-column or post-column derivatization is often employed. drawellanalytical.comwelch-us.com This process involves reacting the amine with a labeling reagent to form a derivative that is easily detectable, typically by UV-Visible or fluorescence detectors. drawellanalytical.comresearchgate.net Common derivatizing agents for amines include dansyl chloride, o-phthalaldehyde (B127526) (OPA), and 4-chloro-3,5-dinitrobenzotrifluoride (B147460) (CNBF). welch-us.comresearchgate.net Reversed-phase HPLC (RP-HPLC) is the most common mode used for the separation of these derivatives.

Reaction Monitoring:

HPLC is a powerful tool for monitoring the kinetics and completion of reactions involving 4,8-diazaundecane. google.comresearchgate.net For instance, in the synthesis of more complex molecules where 4,8-diazaundecane serves as a backbone or linker, aliquots can be taken from the reaction mixture at various time points and analyzed by HPLC. nih.govresearchgate.netchromatographyonline.com This allows for the quantitative tracking of the consumption of reactants and the formation of products. Such monitoring is essential for optimizing reaction conditions, including temperature, pH, and reaction time, to maximize yield and purity. nih.govgoogle.com For example, the conjugation of a 4,8-diazaundecane-based chelating agent to a monoclonal antibody was successfully monitored using HPLC to follow the kinetics of the reaction. nih.gov

Below is a representative table of HPLC conditions that could be adapted for the analysis of 4,8-diazaundecane derivatives.

| Parameter | Condition | Purpose |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides a non-polar stationary phase for reversed-phase separation of derivatized amines. |

| Mobile Phase | Gradient of Acetonitrile and Water/Buffer | Elutes compounds based on their polarity. A gradient allows for the separation of a wide range of components. |

| Derivatizing Agent | 2,4-dinitrophenylhydrazine (DNPH) or similar | To introduce a chromophore for UV detection, enhancing sensitivity for amines. shimadzu.com |

| Detector | UV-Visible (e.g., at 260 nm or 360 nm) | Quantifies the derivatized analyte based on its absorbance. |

| Flow Rate | 0.5 - 1.5 mL/min | Controls the speed of the separation and influences resolution. |

| Temperature | Ambient or controlled (e.g., 30-40 °C) | Affects viscosity and reaction kinetics (for post-column derivatization), ensuring reproducibility. |

This table presents typical starting conditions for method development. Actual parameters must be optimized for specific applications.

Size-Exclusion Chromatography for Polymer and Conjugate Characterization

When 4,8-diazaundecane is incorporated into larger structures such as polymers or bioconjugates (e.g., antibody-drug conjugates), Size-Exclusion Chromatography (SEC) becomes a critical analytical tool. chromatographyonline.comunige.ch SEC, also known as gel permeation chromatography (GPC), separates molecules based on their hydrodynamic volume in solution. mdpi.com Larger molecules elute first as they are excluded from the pores of the stationary phase, while smaller molecules penetrate the pores to varying degrees and elute later. mdpi.com

Polymer Characterization:

For polymers synthesized using 4,8-diazaundecane as a monomer or building block, SEC is used to determine the molecular weight distribution (MWD), including the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI, Mw/Mn). kpi.uaresearchgate.net This information is vital as it directly relates to the physical properties of the polymer, such as its strength and viscosity. lcms.cz To obtain absolute molecular weight data, SEC systems are often equipped with advanced detectors like multi-angle light scattering (MALS) and viscometers, a technique known as SEC-MALS. nih.govchromatographyonline.commeasurlabs.com

Conjugate Characterization:

In the field of biopharmaceuticals, 4,8-diazaundecane derivatives can be used as linkers to attach drugs or imaging agents to proteins like monoclonal antibodies (MAbs). nih.gov SEC is the reference method for quantifying aggregates and fragments in these complex bioconjugates. unige.ch It is used to separate the desired monomeric conjugate from high-molecular-weight species (aggregates) and low-molecular-weight species (free drug or linker). chromatographyonline.comnih.gov For example, the conjugation of a 4,8-diazaundecane-based chelator to a MAb was analyzed by SEC to confirm the formation of the conjugate and assess its purity. nih.gov The technique can also help determine the drug-to-antibody ratio (DAR) when coupled with other detectors.

The following table summarizes typical SEC conditions for the analysis of a protein conjugate incorporating a 4,8-diazaundecane derivative.

| Parameter | Condition | Purpose |

| Column | e.g., TSKgel G3000SW | Stationary phase with a defined pore size suitable for separating proteins and their conjugates. |

| Mobile Phase | Phosphate-buffered saline (PBS), pH 7.4 | Mimics physiological conditions to maintain the native structure of the protein conjugate and minimize non-specific interactions. |

| Detector | UV (at 280 nm) and/or MALS | UV detection for protein concentration and MALS for absolute molecular weight determination of the conjugate and any aggregates. nih.gov |

| Flow Rate | 0.5 mL/min | A relatively low flow rate is used to ensure proper separation and prevent shear-induced degradation of large molecules. |

| Temperature | Ambient | Analysis is typically performed at room temperature. |

| Sample | MAb-BAT Conjugate | Characterization of a monoclonal antibody conjugated with a 4,8-diazaundecane-based chelator (BAT). nih.gov |

This table is based on conditions reported for the analysis of monoclonal antibody conjugates and serves as a representative example. nih.govunige.ch

Computational Chemistry and Theoretical Investigations of 4,8 Diazaundecane and Its Derivatives

Molecular Modeling and Geometry Optimization

Molecular modeling is the starting point for most computational investigations, aiming to build realistic three-dimensional representations of a molecule. Geometry optimization is a subsequent process that refines this model to find the most energetically stable arrangement of atoms, known as the equilibrium or optimized geometry. This process iteratively adjusts atomic coordinates to minimize the total energy of the molecule, locating a minimum on the potential energy surface.

For linear polyamines such as 4,8-diazaundecane, molecular modeling helps to predict their preferred shapes (conformations). These conformations are critical for their function, especially in how they bind to biological targets like DNA or proteins. While specific geometry optimization studies on the parent 4,8-diazaundecane are not extensively documented in publicly available literature, research on its derivatives provides valuable insights. For instance, the geometry of related polyamine amides has been calculated using molecular mechanics, revealing how their 3D structure is influenced by internal forces. nih.gov Furthermore, the crystal structure of derivatives like 3,9-dimethyl-1,11-diphenyl-4,8-diazaundecane-1,11-dione dihydrate has been determined, providing experimentally validated geometric parameters that can be used to benchmark and validate computational models. mu.edu.tr

The process of geometry optimization is fundamental as the resulting stable structures are prerequisites for more advanced calculations, including vibrational frequency analysis, molecular dynamics simulations, and reactivity studies. nih.gov

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.comekb.eg It is a popular and versatile tool in computational chemistry for calculating properties like molecular energies, orbital distributions, and electronic charge distribution, which are key to understanding a molecule's reactivity.

DFT calculations have been employed to study complexes and derivatives of 4,8-diazaundecane. For example, DFT has been used to corroborate findings from other spectroscopic techniques in studies of complexes involving a 4,8-diazaundecane-2,10-dionedioximate ligand. core.ac.uk In another study, DFT calculations were performed on the covalent adduct formed between polyamine oxidase and N1-ethyl-N11-((cycloheptyl)methyl)-4,8-diazaundecane, a derivative of 4,8-diazaundecane. science.govebi.ac.uknih.gov These studies help in understanding the electronic basis of inhibitor binding and the catalytic mechanism of the enzyme.

Key electronic properties derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, often called the HOMO-LUMO gap, is an important indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

Table 1: Key Parameters from DFT Calculations This table presents typical parameters obtained from DFT calculations on organic molecules and their metal complexes. Specific values for 4,8-diazaundecane would require dedicated computational studies.

| Parameter | Description | Significance |

|---|---|---|

| Total Energy | The total electronic energy of the molecule in its optimized geometry. | Used to compare the stability of different isomers or conformations. |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to the ability to donate electrons (nucleophilicity). |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the ability to accept electrons (electrophilicity). |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Indicates chemical reactivity, kinetic stability, and electronic transitions. |

| Mulliken/NBO Charges | Calculated partial charges on each atom in the molecule. | Helps identify reactive sites for electrostatic interactions. mdpi.com |

Molecular Mechanics (MMX) and Molecular Dynamics Simulations for Conformational Analysis and Ligand Geometry

Molecular Mechanics (MM) methods, such as MMX, use classical mechanics to model molecular systems. They are computationally less expensive than quantum methods and are particularly well-suited for studying large systems and for performing conformational analysis. uregina.ca Molecular Dynamics (MD) simulations use these classical force fields to simulate the movement of atoms and molecules over time, providing a detailed view of their dynamic behavior. nih.govfigshare.comfrontiersin.org

For flexible molecules like 4,8-diazaundecane, these simulations are invaluable for exploring the vast landscape of possible conformations. Studies on linear polyamines have used MD simulations to understand their conformational preferences, flexibility, and how they interact with biological macromolecules like DNA. nih.govmdpi.comoup.com These simulations show that polyamines can adopt various folded and extended conformations, and their binding to DNA is a dynamic process involving specific interactions with the DNA grooves. nih.govoup.com

Molecular mechanics calculations have also been used to investigate the conformations of polyamine amides, showing that their three-dimensional structure is heavily influenced by intramolecular hydrogen bonds. nih.gov This conformational restriction, in turn, affects their ability to bind to receptors. nih.gov Although specific MMX or MD studies on the parent 4,8-diazaundecane are not widely published, the methodologies and findings from studies on similar polyamines provide a strong framework for understanding its conformational behavior and ligand geometry when interacting with other molecules.

Prediction and Analysis of Acid Dissociation Constants (pKa)

The acid dissociation constant (pKa) is a measure of the acidity of a functional group. For a polyamine like 4,8-diazaundecane, which has two secondary amine groups, the pKa values determine the extent of protonation at a given pH. This is crucial for its biological activity, as the charge state affects solubility, membrane permeability, and interactions with negatively charged molecules like DNA and proteins.

Table 2: Typical pKa Values for Amino Groups in Linear Polyamines The pKa values for 4,8-diazaundecane are expected to be within these ranges. The primary amines of spermidine (B129725) are analogous to the secondary amines of 4,8-diazaundecane in terms of their position relative to another nitrogen.

| Polyamine | pKa1 | pKa2 | pKa3 | Reference |

|---|---|---|---|---|

| Putrescine | ~9.35 | ~10.80 | - | researchgate.net |

| Spermidine | ~8.4-8.6 | ~9.9-10.0 | ~10.9-11.1 | nih.govresearchgate.net |

| Spermine (B22157) | ~7.9-8.4 | ~9.9-10.1 | ~10.9 | researchgate.net |

Examination of Intramolecular Interactions (e.g., Hydrogen Bonding)

Intramolecular interactions, particularly hydrogen bonds, play a critical role in defining the three-dimensional structure and stability of polyamines. nih.govdntb.gov.ua A hydrogen bond can form between a hydrogen atom on a protonated amine group (donor) and a lone pair of electrons on another nitrogen atom (acceptor) within the same molecule.

Computational studies are essential for identifying and quantifying these weak interactions. Molecular mechanics and DFT calculations can predict the geometries that favor intramolecular hydrogen bonding and estimate the energetic stability they provide. nih.gov For polyamines, these internal hydrogen bonds can lead to more compact, folded conformations, significantly restricting their conformational freedom. nih.govsrce.hr This pre-organization can be crucial for their biological function, as it can reduce the entropic penalty of binding to a receptor or enzyme.

Studies on polyamine amides have shown that the number of free amino groups not involved in intramolecular hydrogen bonds correlates with their antagonist potency at certain receptors. nih.gov Similarly, in complexes of aromatic polyamines, intramolecular hydrogen bonding has been shown to be critical for the stability of the entire complex. academie-sciences.fr These findings underscore the importance of using computational methods to examine intramolecular interactions to fully understand the structure-activity relationships of 4,8-diazaundecane and its derivatives.

Chemical Reactivity and Transformation Mechanisms of 4,8 Diazaundecane and Its Derivatives

Reactions of Amine Functionalities with Carbonyl Compounds for Ligand Derivatization

The primary and secondary amine functionalities of 4,8-diazaundecane readily react with various carbonyl compounds, such as aldehydes and ketones, to form Schiff base ligands. This condensation reaction typically involves the nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon, followed by the elimination of a water molecule to form an imine (C=N) bond.

These reactions are often carried out in the presence of a metal ion, which can act as a template, directing the condensation to form specific macrocyclic or open-chain ligands. For example, the reaction of 4,8-diazaundecane with formaldehyde (B43269) in the presence of a nickel(II) salt can lead to the formation of a macrocyclic ligand.

The derivatization of 4,8-diazaundecane is not limited to simple aldehydes and ketones. Reactions with dicarbonyl compounds, such as 2,3-butanedione, can lead to the formation of more complex ligand systems. The resulting imino-amine ligands can then be coordinated to various metal centers, including copper(II) and nickel(II), to form stable complexes.

A common strategy for creating more rigid and elaborate ligand frameworks is the metal-template condensation of 4,8-diazaundecane with α-dicarbonyl or β-dicarbonyl compounds. This approach has been successfully employed to synthesize a variety of tetradentate and hexadentate ligands. The choice of the carbonyl compound and the metal template allows for fine-tuning of the resulting ligand's steric and electronic properties.

The following table summarizes representative reactions of 4,8-diazaundecane with carbonyl compounds:

| Carbonyl Compound | Metal Template | Resulting Ligand Type | Reference |

| Formaldehyde | Ni(II) | Macrocyclic imine | |

| 2,3-Butanedione | Cu(II), Ni(II) | Open-chain imino-amine | |

| Acetone | None | Schiff base derivative | |

| Glyoxal | Cu(II) | Macrocyclic Schiff base |

Hydrolytic Stability of Imino Amine Derivatives

The imine bonds in the Schiff base derivatives of 4,8-diazaundecane are susceptible to hydrolysis, which can lead to the decomposition of the ligand and its metal complexes. The stability of these imino-amine derivatives is influenced by several factors, including pH, temperature, and the presence of metal ions.

Coordination to a metal ion generally enhances the hydrolytic stability of the imine bond. The metal ion can polarize the C=N bond, making it less susceptible to nucleophilic attack by water. The geometry of the complex and the nature of the metal ion also play crucial roles in determining the stability of the ligand.

For instance, copper(II) complexes of Schiff base ligands derived from 4,8-diazaundecane have been shown to exhibit significant hydrolytic stability, particularly in neutral or slightly acidic conditions. However, under strongly acidic or basic conditions, the hydrolysis of the imine bond can be accelerated.

The rate of hydrolysis is also dependent on the steric and electronic properties of the substituents on the imine carbon and the amine nitrogen. Bulky substituents can sterically hinder the approach of water molecules, thereby increasing the hydrolytic stability of the derivative.

Redox Chemistry of Coordinated 4,8-Diazaundecane Complexes

The redox chemistry of metal complexes containing 4,8-diazaundecane and its derivatives is a subject of considerable interest. The ligand framework can significantly influence the redox potential of the coordinated metal ion and can also be involved in electron transfer processes.

Cyclic voltammetry is a commonly used technique to study the redox behavior of these complexes. For example, copper(II) complexes of macrocyclic ligands derived from 4,8-diazaundecane have been shown to undergo quasi-reversible one-electron reduction processes, corresponding to the Cu(II)/Cu(I) couple. The redox potential for this process is sensitive to the ligand structure and the solvent system.

In some cases, the ligand itself can be redox-active. For instance, if the ligand contains a redox-active organic moiety, the complex can exhibit multiple redox processes corresponding to both metal-centered and ligand-centered electron transfers.

The introduction of electron-donating or electron-withdrawing groups on the ligand backbone can be used to tune the redox potential of the metal center. Electron-donating groups tend to make the reduction of the metal ion more difficult (i.e., shift the redox potential to more negative values), while electron-withdrawing groups facilitate the reduction.

Effects of Steric and Inductive Factors on Reactivity

The reactivity of 4,8-diazaundecane and its derivatives is profoundly influenced by steric and inductive factors. These factors can affect the rate and outcome of ligand synthesis reactions, as well as the stability and reactivity of the resulting metal complexes.

Steric Factors:

The presence of bulky substituents on the 4,8-diazaundecane backbone or on the carbonyl compound used for derivatization can sterically hinder the formation of the desired ligand. For example, the reaction of 4,8-diazaundecane with a sterically demanding ketone may be slower or less efficient than its reaction with a less hindered aldehyde.

In the context of metal complexes, steric hindrance can influence the coordination geometry around the metal ion and can affect the accessibility of the metal center to other molecules. This can have a significant impact on the catalytic activity of the complex, if any.

Inductive Factors:

The inductive effect of substituents on the ligand framework can alter the electron density at the donor atoms (i.e., the nitrogen atoms), which in turn affects the strength of the metal-ligand bond. Electron-donating groups increase the basicity of the nitrogen atoms, leading to the formation of more stable metal complexes. Conversely, electron-withdrawing groups decrease the basicity of the nitrogen atoms and can weaken the metal-ligand bond.

These inductive effects also play a crucial role in modulating the redox potential of the metal center, as discussed in the previous section. The ability to fine-tune the electronic properties of the ligand through the introduction of appropriate substituents is a powerful tool in the design of metal complexes with specific redox properties.

The interplay of steric and inductive factors is often complex and can lead to subtle yet significant changes in the chemical behavior of 4,8-diazaundecane and its derivatives. A thorough understanding of these effects is essential for the rational design and synthesis of new ligands and metal complexes with tailored properties and reactivity.

Future Directions in 4,8 Diazaundecane Chemical Research

Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity

While classical methods for synthesizing linear polyamines like 4,8-diazaundecane are well-established, future efforts will focus on developing more efficient and selective synthetic pathways. Traditional approaches often involve N-alkylation of precursor diamines with haloalkanes, which can lead to mixtures of products and require extensive purification. nih.gov Modern organic synthesis aims to overcome these limitations through methodologies that offer higher yields, greater purity, and the ability to selectively modify the polyamine backbone.

Key areas of development include:

Catalytic N-Alkylation: Utilizing transition metal catalysts to facilitate the N-alkylation process can lead to milder reaction conditions and improved selectivity, minimizing over-alkylation and side reactions.

Multicomponent Reactions: Designing one-pot reactions where multiple components combine to form the 4,8-diazaundecane skeleton can significantly improve efficiency by reducing the number of synthetic steps and purification procedures. nih.gov The Ugi reaction is a promising example of a multicomponent approach for generating diverse polyamine structures. nih.gov

Orthogonal Protecting Group Strategies: The use of advanced protecting groups that can be removed under specific, non-interfering conditions is crucial for the regioselective synthesis of complex 4,8-diazaundecane derivatives. This allows for precise modification at specific nitrogen atoms within the chain, enabling the synthesis of targeted ligands for specific applications.

Solid-Phase Synthesis: Adapting synthetic routes to solid-phase methodologies can simplify purification and allow for the automated or high-throughput synthesis of libraries of 4,8-diazaundecane analogues for screening purposes.

These advanced synthetic methods will not only streamline the production of 4,8-diazaundecane itself but also provide access to a wider range of functionalized derivatives with tailored properties.

Exploration of New Metal Complex Architectures and Multimetallic Systems

The coordination chemistry of 4,8-diazaundecane is rich, but there remains significant scope for exploring novel structural motifs. Future research will likely move beyond simple mononuclear complexes to investigate more complex and functional supramolecular structures.